
Labdane diterpene, alpha-L-deoxyidopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Labdane diterpene, alpha-L-deoxyidopyranose, is a natural bicyclic diterpene. It forms the structural core for a wide variety of natural products collectively known as labdanes or labdane diterpenes. These compounds were originally obtained from labdanum, a resin derived from the gum rockrose. Labdane diterpenes are known for their diverse biological activities, including antibacterial, antifungal, antiprotozoal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Labdane diterpenes can be synthesized through various methods. One common approach involves the cyclization of geranylgeranyl diphosphate (GGPP) to form the labdane skeleton. This process is catalyzed by diterpene synthases, which facilitate the formation of the bicyclic structure . Additionally, labdane diterpenes can be synthesized through the use of organocatalysis, where specific catalysts are employed to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of labdane diterpenes often involves the extraction of these compounds from natural sources, such as plants in the Zingiberaceae family. The extraction process typically includes the use of solvents and chromatographic techniques to isolate and purify the desired diterpenes .
Chemical Reactions Analysis
Types of Reactions
Labdane diterpenes undergo various chemical reactions, including:
Reduction: Reduction reactions can convert labdane diterpenes into more saturated compounds.
Substitution: Substitution reactions, such as alpha-amination, can introduce new functional groups into the labdane skeleton.
Common Reagents and Conditions
Common reagents used in the reactions of labdane diterpenes include dibenzylazodicarboxylate, proline, and various oxidizing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of labdane diterpenes include hydrazino alcohols, oxidized derivatives, and substituted labdane compounds .
Scientific Research Applications
Labdane diterpenes have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of labdane diterpenes involves their interaction with specific molecular targets and pathways. For example, labdane diterpenes can inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with essential metabolic processes . Additionally, these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Labdane diterpenes can be compared with other similar compounds, such as:
Norlabdane diterpenes: These compounds have a similar structure but lack one or more carbon atoms in the labdane skeleton.
Bis-labdanic diterpenes: These are dimeric compounds formed by the coupling of two labdane units.
Labdane diterpenes are unique due to their diverse biological activities and structural versatility, which allow for a wide range of chemical modifications and applications .
Properties
CAS No. |
77481-64-2 |
|---|---|
Molecular Formula |
C26H44O5 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-[5-(2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl)-3-methylpent-1-en-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O5/c1-8-25(6,31-23-22(29)21(28)20(27)17(3)30-23)15-12-18-16(2)10-11-19-24(4,5)13-9-14-26(18,19)7/h8,10,17-23,27-29H,1,9,11-15H2,2-7H3 |
InChI Key |
SHBMAOBNYQEHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C)(CCC2C(=CCC3C2(CCCC3(C)C)C)C)C=C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


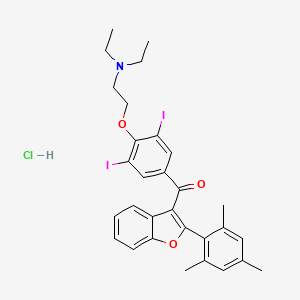
![1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14447322.png)
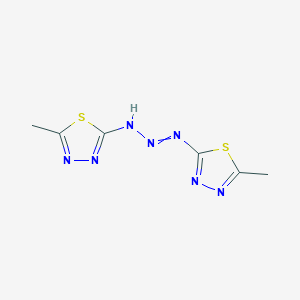
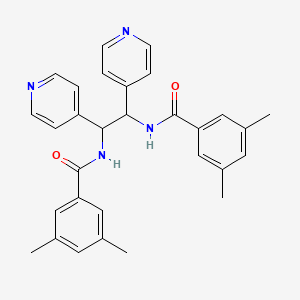
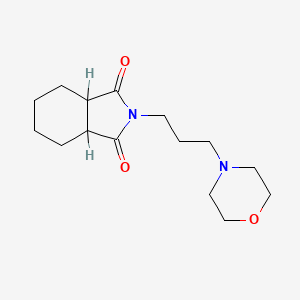
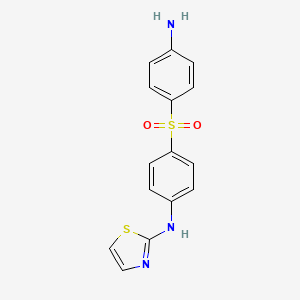
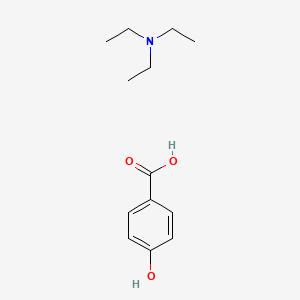
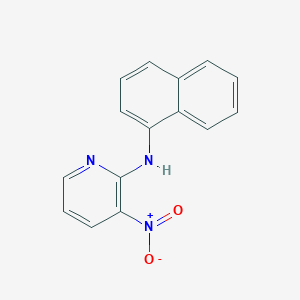
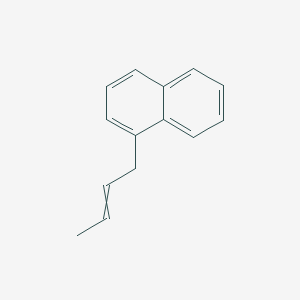
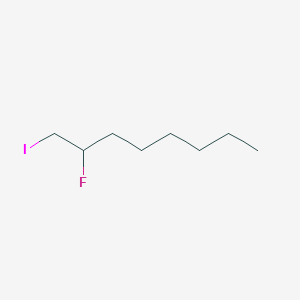
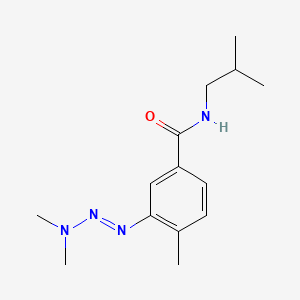


![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)
